2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
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Overview
Description
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a pyridine ring
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a series of reactions involving initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine to the c=s double bond .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Given the broad spectrum of pharmacological activities exhibited by similar compounds, it is likely that this compound may have potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sulfur and carbonyl compounds under controlled temperatures and pressures. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[5,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine
- Thienopyridines
Uniqueness
2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione stands out due to its unique combination of a thiazole and pyridine ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h1-3H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASMMZWKKZWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NS2(=O)=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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